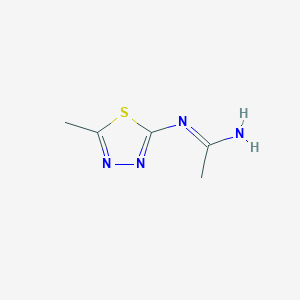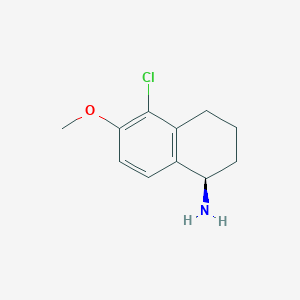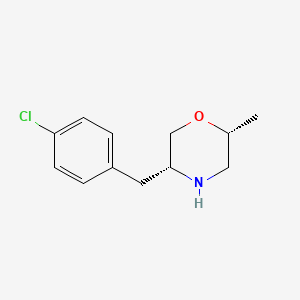
2-Amino-4-(hydroxyamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(hydroxyamino)butanoic acid is an organic compound with the molecular formula C4H10N2O3 It is a non-proteinogenic alpha-amino acid, meaning it is not incorporated into proteins during translation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(hydroxyamino)butanoic acid can be achieved through several methods. One common approach involves the reductive amination of 2-oxo-4-(hydroxy)butanoic acid using engineered glutamate dehydrogenase . This method is highly enantioselective and efficient, with a conversion rate reaching 99% under optimal conditions.
Industrial Production Methods
Industrial production of this compound typically involves biocatalytic processes due to their high specificity and efficiency. The use of genetically engineered microorganisms to produce the necessary enzymes for the synthesis is a common practice. This approach not only ensures high yield but also reduces the environmental impact compared to traditional chemical synthesis methods .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(hydroxyamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyamino group to a nitroso or nitro group.
Reduction: The compound can be reduced to form 2-amino-4-aminobutanoic acid.
Substitution: The hydroxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: 2-Amino-4-aminobutanoic acid.
Substitution: A variety of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-4-(hydroxyamino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(hydroxyamino)butanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of certain metabolic pathways, depending on its concentration and the presence of other compounds. The hydroxyamino group plays a crucial role in its binding affinity and specificity towards its molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-(hydroxymethylphosphinyl)butanoic acid: This compound is similar in structure but contains a phosphinyl group instead of a hydroxyamino group.
2-Amino-4-(trifluoromethoxy)butanoic acid: This analogue contains a trifluoromethoxy group, which imparts different chemical properties.
Uniqueness
2-Amino-4-(hydroxyamino)butanoic acid is unique due to its hydroxyamino group, which provides distinct reactivity and binding properties compared to its analogues. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C4H10N2O3 |
|---|---|
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
2-amino-4-(hydroxyamino)butanoic acid |
InChI |
InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-6-9/h3,6,9H,1-2,5H2,(H,7,8) |
Clave InChI |
VIWSVOOCJXAYRE-UHFFFAOYSA-N |
SMILES canónico |
C(CNO)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Methylfuro[3,4-d]pyrimidine-5,7-dione](/img/structure/B13109492.png)



